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Compound of Interest

7-Bromo-2-chloroquinoline-3-
Compound Name:
carbaldehyde

Cat. No.: B139717

CAS Number: 136812-31-2

This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline-3-
carbaldehyde, a key intermediate in the synthesis of novel heterocyclic compounds for
pharmaceutical and material science applications. This document is intended for researchers,
scientists, and drug development professionals, offering detailed information on its properties,
synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry.

Chemical and Physical Properties

7-Bromo-2-chloroquinoline-3-carbaldehyde is a polyfunctionalized heterocyclic compound
featuring a quinoline core substituted with a bromine atom, a chlorine atom, and a reactive
carbaldehyde group. These features make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 7-Bromo-2-chloroquinoline-3-carbaldehyde
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Property Value Source

CAS Number 136812-31-2 Various Chemical Suppliers
Molecular Formula C10HsBrCINO Various Chemical Suppliers
Molecular Weight 270.51 g/mol Various Chemical Suppliers
Appearance Yellow to off-white solid [1]

Purity >95% Various Chemical Suppliers

Boiling Point (Predicted)

389.8+37.0°C

[2]

Density (Predicted)

1.727 £ 0.06 g/cm?

[2]

pKa (Predicted)

-2.89 + 0.50

[2]

Synthesis

The primary synthetic route to 7-Bromo-2-chloroquinoline-3-carbaldehyde and its analogs is

the Vilsmeier-Haack reaction. This reaction facilitates the cyclization and formylation of

substituted acetanilides.

General Experimental Protocol for Vilsmeier-Haack

Synthesis

This protocol is adapted from the well-established synthesis of 2-chloroquinoline-3-

carbaldehydes.

Materials:

Crushed ice

Water

Substituted p-bromoacetanilide
Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF)
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» Ethyl acetate (for recrystallization)
Procedure:

» To a stirred solution of N,N-dimethylformamide (3 equivalents) in an appropriate solvent
(e.g., dichloromethane), phosphorus oxychloride (1.5-2 equivalents) is added dropwise at 0-
5 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

e The corresponding p-bromoacetanilide (1 equivalent) is then added portion-wise to the
reaction mixture.

e The reaction mixture is heated to 70-80 °C and maintained for several hours (typically 4-16
hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature and carefully poured
onto crushed ice with vigorous stirring.

e The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

e The crude product can be purified by recrystallization from a suitable solvent, such as ethyl
acetate, to yield 7-Bromo-2-chloroquinoline-3-carbaldehyde.

Chemical Reactivity and Experimental Protocols

The presence of a reactive aldehyde group and a labile chlorine atom at the 2-position of the
quinoline ring makes 7-Bromo-2-chloroquinoline-3-carbaldehyde a versatile precursor for
the synthesis of a wide range of heterocyclic compounds. The bromine atom at the 7-position
also offers a handle for further functionalization, for instance, through cross-coupling reactions.

Condensation Reactions of the Aldehyde Group

The carbaldehyde functionality readily undergoes condensation reactions with various
nucleophiles to form Schiff bases and other derivatives.

General Protocol for Schiff Base Formation:

o A solution of 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable
solvent such as ethanol or methanol is prepared.
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e The desired primary amine (1-1.2 equivalents) is added to the solution.
» A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

e The reaction mixture is stirred at room temperature or heated under reflux for a period
ranging from a few hours to overnight, monitored by TLC.

e Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by
filtration, washed with a cold solvent, and dried. Recrystallization can be performed if
necessary.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the
introduction of various functional groups.

General Protocol for Nucleophilic Substitution:

7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) is dissolved in a suitable
solvent like DMF or ethanol.

e The nucleophile (e.g., a thiol, amine, or alkoxide, 1.2-1.5 equivalents) and a base (e.qg.,
K2COs, NaH) are added to the solution.

e The reaction mixture is stirred at room temperature or heated, depending on the reactivity of
the nucleophile, and monitored by TLC.

o After the reaction is complete, the mixture is poured into water, and the product is extracted
with an organic solvent.

e The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SOa), and the
solvent is evaporated under reduced pressure to yield the crude product, which can be
further purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling of the Bromo and
Chloro Groups
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The bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. The reactivity of the C-Br
bond is generally higher than that of the C-CI bond, allowing for selective functionalization.

General Protocol for Suzuki-Miyaura Coupling:

» To a reaction vessel, 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent), a boronic
acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPhs)a,
PdClz(dppf)), and a base (e.g., K2COs, Cs2C0s) are added.

e The vessel is purged with an inert gas (e.g., argon or nitrogen).
o Adegassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.

e The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred
until the starting material is consumed (monitored by TLC or GC-MS).

e The reaction is cooled to room temperature, diluted with water, and extracted with an organic
solvent.

e The combined organic layers are washed with brine, dried, and concentrated. The crude
product is then purified by column chromatography.

Applications in Drug Development and Biological
Activity

Quinoline derivatives are a well-established class of compounds with a broad spectrum of
biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory
properties.[3][4] The 7-bromo-2-chloroquinoline scaffold is a key pharmacophore in the
development of novel therapeutic agents. For instance, 2-{4-[(7-bromo-2-
quinolinyl)oxy]phenoxy}propionic acid has been identified as a highly active antitumor agent.[4]

The biological activity of quinoline derivatives is often attributed to their ability to interact with
various biological targets. Chloroquine, a well-known quinoline derivative, is known to inhibit
autophagy, which in turn can modulate signaling pathways such as the NF-kB pathway.[5] This
mechanism is of significant interest in cancer research, as the inhibition of autophagy can
sensitize cancer cells to apoptosis.[5]
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Proposed Signaling Pathway: Inhibition of NF-kB via
Autophagy Blockade

The following diagram illustrates the proposed mechanism by which chloroquine and its
derivatives can inhibit the NF-kB signaling pathway.

Caption: Proposed mechanism of NF-kB inhibition by chloroquine analogs.

Conclusion

7-Bromo-2-chloroquinoline-3-carbaldehyde is a valuable and versatile synthetic
intermediate. Its rich chemistry, stemming from the presence of multiple reactive sites, allows
for the generation of diverse and complex molecular architectures. The established link
between the broader quinoline class and significant biological activities, particularly in the
context of anticancer and antimalarial drug discovery, underscores the importance of this
compound as a key building block for the development of novel therapeutic agents. This guide
provides a foundational understanding for researchers to explore the full potential of this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2 [rlavie.com]

2. ajgreenchem.com [ajgreenchem.com]

3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an
overview - PMC [pmc.ncbi.nlm.nih.gov]

4. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-
[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-
quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nim.nih.gov]

5. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-kB
signaling pathway through abrogation of autophagic p47 degradation in adult T-cell

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b139717?utm_src=pdf-body
https://www.benchchem.com/product/b139717?utm_src=pdf-custom-synthesis
https://www.rlavie.com/Quinazolin/7-broMo-2-chloroquinoline-3-carbaldehyde.html
https://www.ajgreenchem.com/article_210424_21d31ac79977dec0d346bca2b55f44ff.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12394826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12394826/
https://pubmed.ncbi.nlm.nih.gov/15670915/
https://pubmed.ncbi.nlm.nih.gov/15670915/
https://pubmed.ncbi.nlm.nih.gov/15670915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8372904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8372904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

leukemia/lymphoma cells - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromo-2-
chloroquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139717#7-bromo-2-chloroquinoline-3-carbaldehyde-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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